molecular formula C13H18N4O B7531969 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide

Cat. No. B7531969
M. Wt: 246.31 g/mol
InChI Key: BXVJTGNBCSSWLK-UHFFFAOYSA-N
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Description

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the family of piperazine compounds and is structurally similar to the neurotransmitter GABA (gamma-aminobutyric acid). This similarity has led to the investigation of CPP as a potential treatment for a variety of neurological and psychiatric disorders.

Mechanism of Action

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide acts as a GABA receptor antagonist, which means that it blocks the activity of the GABA neurotransmitter. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking the activity of GABA, 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide increases the activity of other neurotransmitters, such as dopamine and glutamate. This increase in neurotransmitter activity has been shown to reduce the reinforcing effects of drugs of abuse and may also have therapeutic effects in other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been shown to enhance cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its well-characterized mechanism of action. 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide acts as a GABA receptor antagonist, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. However, one limitation of using 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide in lab experiments is its potential toxicity. 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been shown to have toxic effects in some animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide. One potential direction is the development of more selective GABA receptor antagonists that have fewer side effects and greater therapeutic potential. Another direction is the investigation of the effects of 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide in combination with other drugs or behavioral therapies may enhance its therapeutic effects and reduce its potential toxicity.

Synthesis Methods

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis of 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide involves the use of several reagents, including pyridine, cyclopropylamine, and piperazine. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide is its use as a treatment for addiction. 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide acts as a GABA receptor antagonist, which has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. 4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide has also been investigated as a potential treatment for other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

4-cyclopropyl-N-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-13(15-11-2-1-5-14-10-11)17-8-6-16(7-9-17)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVJTGNBCSSWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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